![molecular formula C11H11N5O2S2 B2647827 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide CAS No. 1904367-38-9](/img/structure/B2647827.png)
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a thiophene ring, a triazolo-pyridazine core, and a methanesulfonamide group, which contributes to its diverse chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide typically involves multiple steps, starting with the formation of the triazolo-pyridazine core. One common method involves the cyclization of 6-hydrazinyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives in the presence of acetic anhydride and glacial acetic acid under reflux conditions at 120°C . The thiophene ring is then introduced through a subsequent reaction, followed by the attachment of the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolo-pyridazine core can be reduced under specific conditions.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazolo-pyridazine derivatives.
Substitution: Substituted methanesulfonamide derivatives.
Applications De Recherche Scientifique
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide has shown promise in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving its molecular targets.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit c-Met and Pim-1, which are involved in cancer cell proliferation and survival . The inhibition occurs through binding to the ATP-binding site of these enzymes, thereby blocking their activity and leading to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triazolo[4,3-b]pyridazine derivatives: These compounds share the triazolo-pyridazine core and exhibit similar biological activities.
Thiophene-containing compounds: Compounds with a thiophene ring often show diverse biological activities, including antimicrobial and anticancer properties.
Methanesulfonamide derivatives: These compounds are known for their use in pharmaceuticals as enzyme inhibitors.
Uniqueness
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide is unique due to its combination of a thiophene ring, a triazolo-pyridazine core, and a methanesulfonamide group, which together contribute to its potent biological activities and potential as a therapeutic agent.
Propriétés
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2S2/c1-20(17,18)12-6-11-14-13-10-3-2-9(15-16(10)11)8-4-5-19-7-8/h2-5,7,12H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBBPWZZDIUZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=NN=C2N1N=C(C=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

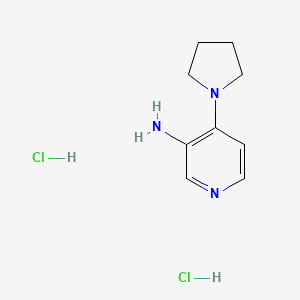
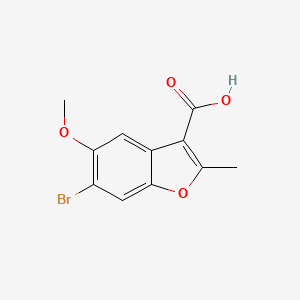
![N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
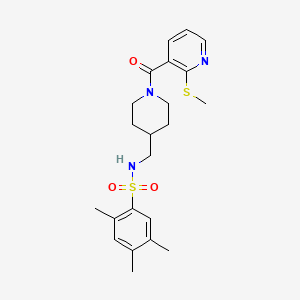
![3,3-Bis[(2,4-dichlorophenyl)methyl]pentane-2,4-dione](/img/structure/B2647755.png)
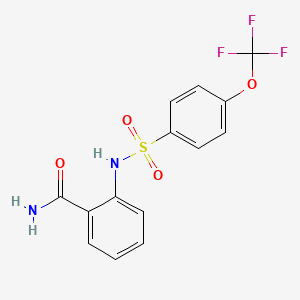
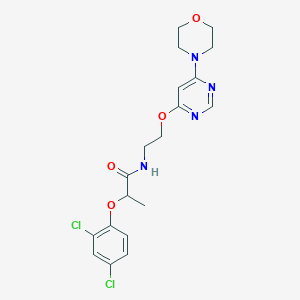
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2647759.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2647760.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2647763.png)
![3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647764.png)
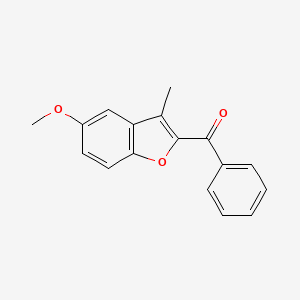
![1-(4-CHLOROBENZENESULFONYL)-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE](/img/structure/B2647767.png)
